

analytical techniques for characterizing Thalidomide-NH-(CH₂)₂-NH-Boc derivatives

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Compound of Interest

Compound Name: Thalidomide-NH-(CH₂)₂-NH-Boc

Cat. No.: B12383939

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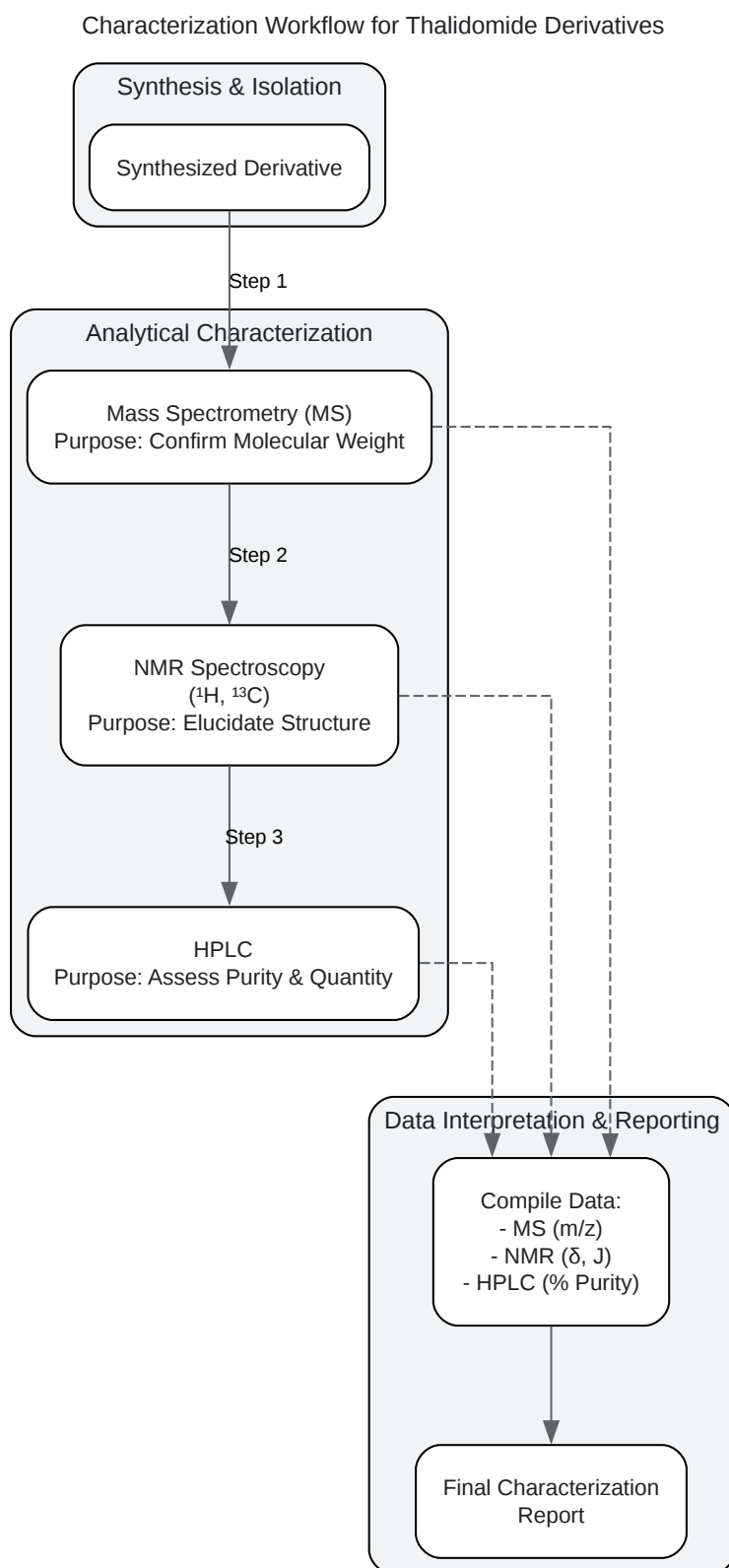
Application Notes: Characterization of Thalidomide-NH-(CH₂)₂-NH-Boc Derivatives

Introduction

Thalidomide and its derivatives are a cornerstone in the development of molecular glue degraders and Proteolysis Targeting Chimeras (PROTACs). These molecules function by binding to the E3 ubiquitin ligase Cereblon (CRBN), redirecting its activity to degrade specific proteins of interest. The synthesis of derivatives, such as the tert-butyloxycarbonyl (Boc)-protected ethylenediamine derivative of thalidomide, is a critical step in creating these powerful research tools and potential therapeutics. Rigorous analytical characterization is mandatory to confirm the identity, purity, and stability of these synthesized compounds. This document provides detailed protocols for the essential analytical techniques required for the comprehensive characterization of **Thalidomide-NH-(CH₂)₂-NH-Boc** derivatives.

Analytical Workflow & Logic

A logical and sequential workflow is crucial for the efficient and comprehensive characterization of newly synthesized thalidomide derivatives. The process begins with structural confirmation by mass spectrometry and NMR, followed by purity assessment using HPLC.



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Caption: Logical workflow for product characterization.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Application: Mass spectrometry is employed to determine the molecular weight of the synthesized derivative, confirming the successful conjugation of the Boc-protected ethylenediamine linker to the thalidomide core. High-Resolution Mass Spectrometry (HRMS) is preferred for its ability to provide a highly accurate mass measurement, which can be used to deduce the elemental formula.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

- **Sample Preparation:** Dissolve approximately 0.1 mg of the thalidomide derivative in 1 mL of HPLC-grade methanol or acetonitrile. The final concentration should be around 100 µg/mL.
- **Instrumentation:** Use an ESI-TOF mass spectrometer.
- **Infusion:** Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
- **MS Conditions:**
 - **Ionization Mode:** Positive Electrospray Ionization (ESI+). The amine groups on the linker are readily protonated.
 - **Capillary Voltage:** 3.5 - 4.5 kV.
 - **Drying Gas (N₂):** Flow rate of 5-10 L/min at a temperature of 200-300 °C.
 - **Nebulizer Pressure:** 1-2 Bar.
 - **Mass Range:** Scan from m/z 100 to 1000.
- **Data Acquisition:** Acquire the full scan mass spectrum. The protonated molecule [M+H]⁺ is the primary ion of interest.
- **Data Analysis:** Identify the peak corresponding to the calculated exact mass of the protonated derivative. For **Thalidomide-NH-(CH₂)₂-NH-Boc** (C₂₀H₂₄N₄O₆), the expected

monoisotopic mass is 416.17 g/mol . Therefore, the target ion is $[M+H]^+$ at m/z 417.17.

Compare the measured m/z value with the theoretical value. A mass accuracy of <5 ppm is considered confirmation of the elemental composition.

Data Presentation: Representative MS Data

Parameter	Value
Compound Name	Thalidomide-NH-(CH ₂) ₂ -NH-Boc
Formula	C ₂₀ H ₂₄ N ₄ O ₆
Theoretical Mass (M)	416.1699 g/mol
Ionization Mode	ESI+
Observed Ion $[M+H]^+$	417.1772 m/z
Mass Accuracy	< 5 ppm

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application: ¹H (Proton) and ¹³C (Carbon) NMR spectroscopy are indispensable for confirming the precise chemical structure of the derivative.^{[1][2][3][4]} These techniques verify the presence of all expected functional groups and their connectivity, including the thalidomide scaffold, the ethylenediamine linker, and the Boc protecting group.

Experimental Protocol: ¹H and ¹³C NMR

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.
- Instrumentation: Use a 400 MHz or higher field NMR spectrometer.^[2]
- ¹H NMR Acquisition:
 - Acquire a standard 1D proton spectrum.

- Set the spectral width to cover a range of -1 to 13 ppm.
- Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- **¹³C NMR Acquisition:**
 - Acquire a proton-decoupled 1D carbon spectrum.
 - Set the spectral width to cover a range of 0 to 200 ppm.
 - A larger number of scans will be required due to the low natural abundance of ¹³C.
- **Data Processing:** Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
- **Data Analysis:** Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to assign protons to their respective positions in the molecule. Assign the peaks in the ¹³C spectrum to the corresponding carbon atoms.

Data Presentation: Representative NMR Data (in DMSO-d₆)

¹H NMR Data

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~11.05	s	1H	Glutarimide NH
~7.80	m	4H	Aromatic CH
~6.80	t	1H	Linker NH-Boc
~5.10	dd	1H	Thalidomide CH
~3.40	m	2H	-NH-CH ₂ -CH ₂ -
~3.20	m	2H	-CH ₂ -CH ₂ -NHBoc
~2.80 - 2.00	m	4H	Glutarimide CH ₂ CH ₂

| ~1.38 | s | 9H | Boc (C(CH₃)₃) |

¹³C NMR Data

Chemical Shift (δ, ppm)	Assignment
~172.8, ~170.1	Glutarimide C=O
~167.5	Phthalimide C=O
~155.6	Boc C=O
~136.0, ~131.5, ~123.5	Aromatic C
~77.9	Boc C(CH ₃) ₃
~49.5	Thalidomide CH
~38.0 - 40.0	Linker CH ₂
~31.2, ~22.5	Glutarimide CH ₂

| ~28.2 | Boc C(CH₃)₃ |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Application: HPLC is the gold standard for determining the purity of small molecules.^{[5][6]} For thalidomide derivatives, a reverse-phase HPLC (RP-HPLC) method is typically used to separate the final product from any starting materials, byproducts, or degradation products. The peak area of the main compound relative to the total peak area of all components provides a quantitative measure of purity.

Experimental Protocol: Reverse-Phase HPLC

- **Sample Preparation:** Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at 1 mg/mL. Dilute this stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

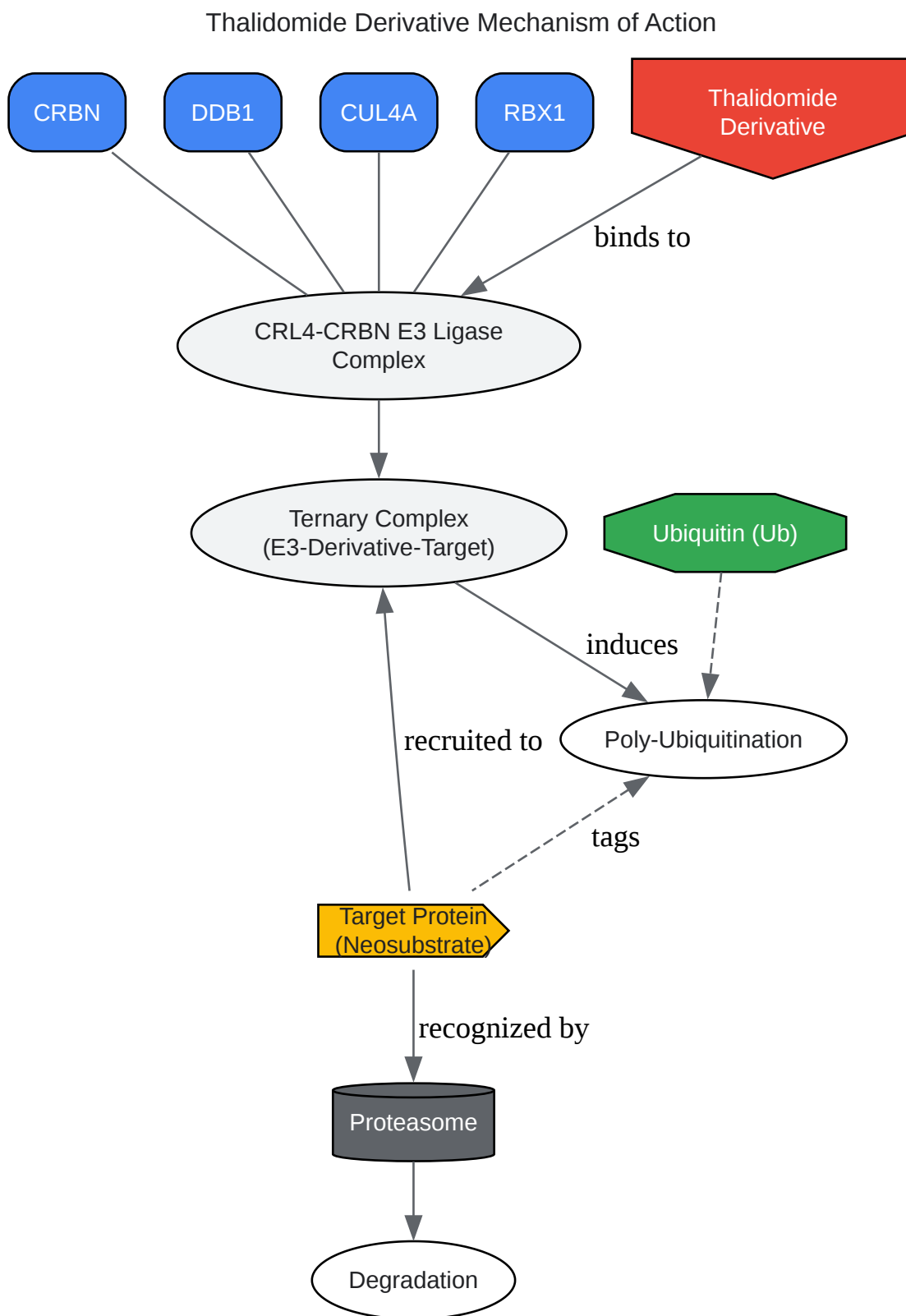
- Instrumentation: An HPLC system equipped with a UV detector, a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size), an autosampler, and a column oven.[7]
- Chromatographic Conditions:
 - Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
 - Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
 - Gradient: A typical gradient might be: 5% B to 95% B over 20 minutes.
 - Flow Rate: 1.0 mL/min.[8]
 - Column Temperature: 30-40 °C.[9]
 - Injection Volume: 10 µL.
 - Detection: UV absorbance at 220 nm or 254 nm.
- Data Acquisition: Run the sample and record the chromatogram.
- Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the product by the total area of all peaks and multiplying by 100. The retention time (RT) should be consistent across injections.

Data Presentation: Representative HPLC Data

Parameter	Value
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	A: H ₂ O + 0.1% TFA; B: ACN + 0.1% TFA
Flow Rate	1.0 mL/min
Detection	220 nm
Retention Time (RT)	(e.g., 12.5 min)
Purity (Area %)	>95%

Biological Context: Mechanism of Action

Thalidomide derivatives function by modulating the activity of the CRL4^{CRBN} E3 ubiquitin ligase complex.^{[10][11]} Understanding this pathway is essential for researchers in drug development. The derivative binds to Cereblon (CRBN), altering its substrate specificity and inducing the ubiquitination and subsequent proteasomal degradation of a target "neosubstrate" protein.



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Caption: CRBN-mediated protein degradation pathway.

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